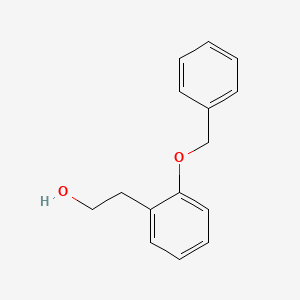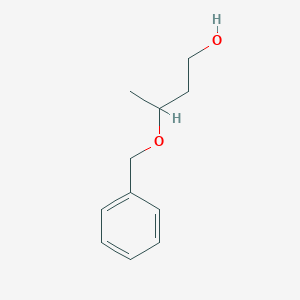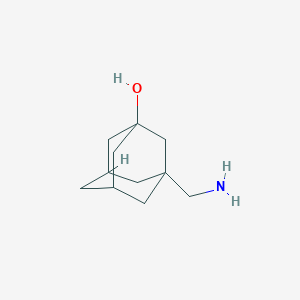
1-(2-methoxy-5-nitrophenyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, including those related to 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, involves multi-step chemical reactions that often start from simple building blocks. One common approach for synthesizing such compounds involves the condensation of hydrazides with aliphatic or aromatic aldehydes to form hydrazone-type derivatives, which can then undergo further chemical transformations (Urbonavičiūtė, Vaickelionienė, & Mickevičius, 2014). This method showcases the versatility in the synthesis of pyrrole derivatives, allowing for a wide range of substituents to be introduced onto the pyrrole nucleus.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives, including this compound, can be characterized by various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions within crystals. For example, studies on similar compounds have revealed that pyrrolidine rings can adopt different conformations based on their substitution patterns, which in turn can influence the compound's physical and chemical properties (Mohammat et al., 2008).
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis under Catalyst-Free and Solvent-Free Conditions : A study by Niknam and Mojikhalifeh (2014) described the synthesis of new 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones, demonstrating an eco-friendly method with high yields under catalyst-free and solvent-free conditions, which could potentially apply to the synthesis of derivatives of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole (Niknam & Mojikhalifeh, 2014).
Chemical Reactions and Compounds
- Novel Synthesis Methods and Compounds : Kimbaris and Varvounis (2000) explored the reduction of various acylpyrroles, contributing to new synthesis methods of pyrrole-based compounds that could extend to this compound (Kimbaris & Varvounis, 2000).
Safety and Hazards
While specific safety and hazard information for “1-(2-methoxy-5-nitrophenyl)-1H-pyrrole” is not available, it’s important to handle all chemicals with care. For example, 2-Methoxy-5-methylphenyl isocyanate, a related compound, is classified as harmful if swallowed, in contact with skin or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11-5-4-9(13(14)15)8-10(11)12-6-2-3-7-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMWNTGQCMINIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]-](/img/structure/B1269778.png)




![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1269784.png)

